5-(4-chlorophenoxymethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “5-(4-chlorophenoxymethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol” is a triazole derivative. Triazoles are a class of five-membered ring compounds with three nitrogen atoms in the ring. They are known for their diverse range of biological activities and are used in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a triazole ring with a thiol (-SH) group at the 3-position, a 4-chlorophenyl group at the 4-position, and a 4-chlorophenoxymethyl group at the 5-position .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the thiol group might make the compound a good nucleophile and potentially reactive. The chlorophenyl groups could contribute to the compound’s lipophilicity .Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Activity: The synthesis of derivatives containing the 1,2,4-triazole nucleus has shown significant antimicrobial activity. These derivatives were synthesized using reactions involving aryl aldehydes and phenacyl bromides in specific solvents. Their structural characterizations confirmed their expected formations, and antimicrobial screenings indicated significant inhibition on bacterial and fungal growth compared to standard drugs (Purohit et al., 2011).
Corrosion Inhibition Applications
- Inhibition Efficiency in Acidic Media: The triazole derivative 4-MTHT was studied for its corrosion inhibition properties on mild steel in hydrochloric and sulfuric acid media. It displayed excellent inhibition efficiency, up to 99% in some conditions, suggesting its potential as a corrosion inhibitor. The adsorption of this derivative followed Langmuir's adsorption isotherm, indicating its strong interaction with the metal surface (Lagrenée et al., 2002).
Molecular Structure Analysis
- Crystal and Molecular Structure Analysis: Research into the molecular and crystal structures of triazole derivatives has provided insights into their physical characteristics and potential applications. The analysis involved solving their structures using direct methods and refining them to ascertain their molecular configurations (Sarala et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c16-10-1-5-12(6-2-10)20-14(18-19-15(20)22)9-21-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGDUTFBYUEICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)COC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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